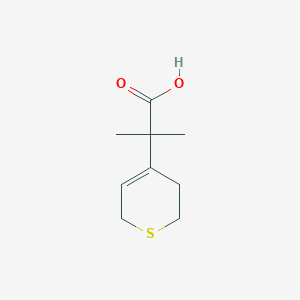

2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate” is a laboratory chemical . It’s also known as "Trifluoromethanesulfonic acid 3,6-dihydro-2H-thiopyran-4-yl ester" .

Molecular Structure Analysis

The molecular formula of “3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate” is C6H7F3O3S2 . Another related compound, “3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester”, has the molecular formula C11H21BO3S .Physical And Chemical Properties Analysis

The molecular weight of “3,6-Dihydro-2H-thiopyran-4-yl trifluoromethanesulfonate” is 248.24 g/mol . For “3,6-Dihydro-2H-thiopyran-4-ylboronic acid pinacol ester”, the molecular weight is 226.14 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemical compound 2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid, while not directly mentioned, relates closely to the field of thiopyran derivatives, which have significant applications in scientific research. Thiopyrans are critical for synthesizing various organic compounds and have been utilized in developing pharmaceuticals and materials with unique chemical properties.

Reagent Preparation for Thiopyran Synthesis : Research on thiopyran derivatives has led to efficient methods for preparing reagents essential for thiopyran introduction into other compounds. For example, the simple and efficient preparation of methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, a key intermediate in thiopyran synthesis, has been reported. This process involves treatment with NaOMe and subsequent decarboxylation, providing a pathway for synthesizing thiopyran-containing compounds with potential applications in medicinal chemistry and materials science (Ward et al., 2007).

Ring Contraction to Thiolanes : The reaction of functionalized 3,6-dihydro-2H-thiopyrans with N-iodosuccinimide and carboxylic acids leads to the stereospecific formation of poly-functionalized thiolanes. This transformation demonstrates the versatility of thiopyran derivatives in synthesizing cyclic compounds with potential applications in organic synthesis and drug development (Lucassen & Zwanenburg, 2004).

Thia-Diels–Alder Reactions : Dihetaryl thioketones react with nonactivated 1,3-dienes to produce 2H-thiopyrans through a thia-Diels–Alder reaction. This reaction mechanism, postulated to proceed via delocalized diradical intermediates, highlights the potential of thiopyran derivatives in synthesizing complex heterocyclic compounds. Such reactions are fundamental in developing new materials and pharmaceuticals (Mlostoń et al., 2017).

Synthesis of Sulfur-Containing Dipeptide Segments : The novel synthesis of 2H-azirin-3-amine from tetrahydro-2H-thiopyran-4-carboxylic acid demonstrates the utility of thiopyran derivatives in peptide synthesis. This approach offers a pathway to incorporating sulfur-containing segments into peptides, which could have implications in developing therapeutic peptides with enhanced stability or specificity (Stoykova et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3,6-dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-9(2,8(10)11)7-3-5-12-6-4-7/h3H,4-6H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAATZQWEYNRKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CCSCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,6-Dihydro-2H-thiopyran-4-yl)-2-methylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2802732.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)

![5-Chloro-2-(methylsulfanyl)-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2802735.png)

![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)